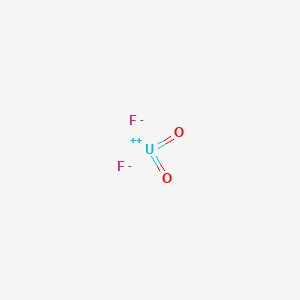

Uranyl fluoride

Description

Properties

Molecular Formula |

F2O2U |

|---|---|

Molecular Weight |

308.025 g/mol |

IUPAC Name |

dioxouranium(2+);difluoride |

InChI |

InChI=1S/2FH.2O.U/h2*1H;;;/q;;;;+2/p-2 |

InChI Key |

KCKICANVXIVOLK-UHFFFAOYSA-L |

Canonical SMILES |

O=[U+2]=O.[F-].[F-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Hydrolysis of Uranium Hexafluoride to Produce Uranyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of uranium hexafluoride (UF6) to produce uranyl fluoride (B91410) (UO2F2). This reaction is of significant interest in the nuclear fuel cycle and for nuclear safeguards and forensics. This document details the reaction kinetics, thermodynamics, experimental protocols, and safety considerations associated with this process.

Introduction

Uranium hexafluoride (UF6) is a critical compound in the nuclear fuel cycle, primarily used in uranium enrichment processes due to its high volatility.[1] When released into the atmosphere, UF6 reacts rapidly with water vapor in a hydrolysis reaction to form solid uranyl fluoride (UO2F2) particulates and corrosive hydrogen fluoride (HF) gas.[2][3] The simplified overall reaction is as follows:

UF6(g) + 2H2O(g) → UO2F2(s) + 4HF(g) [2]

Understanding the kinetics and mechanism of this reaction is crucial for safety assessments in nuclear facilities and for the analysis of nuclear materials.[2] The physical and chemical properties of the resulting UO2F2 particles are influenced by the conditions of the hydrolysis reaction, such as the relative humidity and temperature.

Reaction Kinetics and Mechanism

The hydrolysis of UF6 is a complex process that has been the subject of numerous experimental and theoretical studies. The reaction is known to be rapid and spontaneous under ambient conditions.[4][5]

Reaction Rate and Order

Recent kinetic studies have provided valuable insights into the reaction rates. The hydrolysis reaction rate has been found to be half order with respect to UF6 and second order with respect to water.[1][2] The determined rate equation is:

Rate = k[UF6]^0.5[H2O]^2 [2]

The rate constant (k) has been experimentally determined, providing a quantitative measure of the reaction speed under specific conditions.[1][2]

Proposed Reaction Mechanism

The mechanism of UF6 hydrolysis is believed to involve multiple steps and the formation of intermediate species. While the exact mechanism is still a subject of research, computational and experimental studies suggest the following key steps:

-

Formation of an Adduct: The reaction is initiated by the formation of a complex between UF6 and water molecules. Theoretical studies suggest that the formation of a 1:1 UF6·H2O complex is a likely first step.[6][7] However, trimolecular reactions involving two UF6 molecules and one water molecule, or one UF6 molecule and two water molecules, have also been proposed to lower the activation energy barrier.[4][8]

-

Intermediate Formation: The initial adduct is thought to then react to form intermediate species such as uranium oxytetrafluoride (UOF4) and UF5OH.[6] The presence of UOF4 as an intermediate has been observed experimentally.

-

Formation of this compound: Subsequent reaction steps lead to the formation of the final product, UO2F2.[6]

Theoretical studies have explored the energy barriers associated with different reaction pathways, with some calculations suggesting that the involvement of multiple water molecules is crucial for the reaction to proceed at the observed rates.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from kinetic and thermodynamic studies of the UF6 hydrolysis reaction.

| Parameter | Value | Reference |

| Reaction Order with respect to UF6 | 0.5 | [1][2] |

| Reaction Order with respect to H2O | 2 | [1][2] |

| Rate Constant (k) | 1.19 ± 0.22 Torr⁻³/² s⁻¹ | [1][2] |

Table 1: Kinetic Parameters for the Hydrolysis of Uranium Hexafluoride.

| Reaction | Activation Energy (kcal/mol) | Enthalpy of Reaction (ΔH298) (kJ·mol⁻¹) | Reference |

| UF6 + H2O → UF5OH + HF | ~19 | - | [6] |

| UF5OH → UOF4 + HF (isolated) | 24 | - | [6] |

| 2·UF6 + H2O | 69.0 | +17.9 | [4][8] |

| UF6 + 2·H2O | 58.9 | -13.9 | [4][8] |

Table 2: Calculated Energy Barriers and Reaction Enthalpies for Proposed Reaction Steps.

Experimental Protocols

Several experimental techniques have been employed to study the hydrolysis of UF6. These methods allow for the direct observation of reaction kinetics and the identification of intermediate and final products.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the gas-phase concentrations of UF6 and HF, as well as for identifying solid and intermediate products.

Experimental Setup:

-

A long-path gas cell is typically used to allow for the detection of low concentrations of reactants and products.[1]

-

The gas cell is first passivated with fluorine gas to prevent reactions with the cell walls.[1]

-

A known partial pressure of UF6 is introduced into the evacuated cell.

-

Water vapor is then injected into the cell to initiate the hydrolysis reaction.[10]

-

FTIR spectra are recorded over time to monitor the disappearance of the UF6 absorption band (around 625 cm⁻¹) and the appearance of bands corresponding to HF and UO2F2.[1][10]

Cryogenic Layering FTIR: To observe reaction intermediates, a cryogenic layering technique can be used.

-

UF6 and water vapor are condensed in layers on a cryogenic substrate (e.g., a diamond window at 10 K).

-

At this low temperature, the reaction is halted.

-

The substrate is then slowly warmed, allowing the reaction to proceed in a controlled manner while being monitored by FTIR. This allows for the in-situ observation of intermediate species like UOF4.

Molecular Beam Mass Spectrometry (MBMS)

MBMS is used to identify gas-phase intermediates and products by measuring their mass-to-charge ratio.

Experimental Setup:

-

UF6 and water vapor are mixed in a flow tube reactor.[11]

-

A small sample of the gas mixture is extracted through an orifice into a high-vacuum chamber, forming a molecular beam.

-

The species in the molecular beam are then ionized and analyzed by a mass spectrometer.[11]

-

This technique allows for the identification of various intermediate clusters and reaction products.[11]

Visualizations

The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for studying the hydrolysis of UF6.

Caption: Proposed reaction pathway for the hydrolysis of UF6 to UO2F2.

Caption: Generalized experimental workflow for studying UF6 hydrolysis.

Safety Considerations

The handling of UF6 and the products of its hydrolysis requires strict safety protocols due to the chemical toxicity and radiological hazards.

-

Chemical Hazards: UF6 is highly reactive with water and moisture, producing hydrofluoric acid (HF), which is extremely corrosive and toxic.[3][12] Exposure to HF can cause severe burns to the skin, eyes, and respiratory tract.[13] this compound (UO2F2) is also a toxic compound.[3]

-

Radiological Hazards: UF6 contains uranium, which is a radioactive material. While the radioactivity of natural or depleted uranium is low, inhalation or ingestion of uranium compounds can pose long-term health risks, including kidney damage and an increased risk of cancer.[13]

-

Handling and Storage: UF6 must be handled in leak-tight containers and processing equipment to prevent its release and reaction with atmospheric moisture.[14] All work with UF6 should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.[12] Emergency procedures for spills and releases must be in place.[13]

Industrial Processes

In industrial settings, the hydrolysis of UF6 is a key step in the conversion of depleted UF6 into more stable uranium compounds for long-term storage or disposal.[15] The "dry" conversion process involves reacting vaporized UF6 with steam in a rotary kiln to produce UO2F2.[16] This is then followed by a reaction with hydrogen to produce uranium oxide (U3O8 or UO2).[15][16]

Conclusion

The hydrolysis of uranium hexafluoride to this compound is a rapid and complex reaction with significant implications for nuclear safety and the nuclear fuel cycle. Continued research, combining experimental observations with theoretical modeling, is essential for a complete understanding of the reaction mechanism and kinetics. This knowledge is crucial for developing safer handling procedures, improving industrial processes, and enhancing nuclear material analysis capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uranium hexafluoride - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Trimolecular reactions of uranium hexafluoride with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A theoretical investigation of the hydrolysis of uranium hexafluoride: the initiation mechanism and vibrational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05520D [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. nj.gov [nj.gov]

- 13. energy.gov [energy.gov]

- 14. nrc.gov [nrc.gov]

- 15. Conversion and Deconversion - World Nuclear Association [world-nuclear.org]

- 16. osti.gov [osti.gov]

Crystal Structure Analysis of Anhydrous Uranyl Fluoride (UO₂F₂) via X-ray Diffraction

An in-depth technical guide on the crystal structure analysis of anhydrous uranyl fluoride (B91410) (UO₂F₂) using X-ray Diffraction (XRD) is detailed below, intended for researchers, scientists, and drug development professionals.

Anhydrous uranyl fluoride (UO₂F₂) is a key intermediate compound in the nuclear fuel cycle. A thorough understanding of its crystal structure is crucial for predicting its behavior and ensuring safe handling. X-ray diffraction (XRD) is a primary analytical technique for elucidating the atomic and molecular structure of crystalline materials like UO₂F₂.

Synthesis of Anhydrous this compound

Several methods are available for the synthesis of anhydrous UO₂F₂. The choice of method can influence the crystallinity and potential for stacking disorders in the final product.

Experimental Protocol: Synthesis via Hydrofluorination of Uranium Trioxide

This method involves the reaction of uranium trioxide (UO₃) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures.

-

Preparation of Uranium Trioxide (UO₃): Start with high-purity UO₃ powder. The material should be dried in an oven to remove any adsorbed moisture.

-

Reaction Setup: Place the UO₃ powder in a suitable reaction vessel, such as a nickel or platinum boat, within a tube furnace. The furnace should be equipped with a gas inlet and outlet for controlled atmosphere.

-

Hydrofluorination: Heat the furnace to a temperature between 350–500 °C.[1][2]

-

Gas Flow: Introduce a steady flow of anhydrous hydrogen fluoride (HF) gas over the UO₃ powder. The reaction is as follows: UO₃ + 2HF → UO₂F₂ + H₂O.[3]

-

Reaction Time: Continue the reaction for a sufficient duration to ensure complete conversion of the UO₃ to UO₂F₂.

-

Purging and Cooling: After the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted HF and water vapor.

-

Sample Collection: Allow the furnace to cool to room temperature under the inert atmosphere before carefully removing the anhydrous UO₂F₂ product.

Alternative Synthesis: Hydrolysis of Uranium Hexafluoride

Anhydrous UO₂F₂ can also be formed from the controlled hydrolysis of uranium hexafluoride (UF₆)[3][4]: UF₆ + 2H₂O → UO₂F₂ + 4HF.[3]

This reaction must be carefully controlled due to the high reactivity of UF₆.

X-ray Diffraction Analysis of Anhydrous UO₂F₂

Powder X-ray diffraction (PXRD) is the standard technique for analyzing the crystal structure of polycrystalline samples like anhydrous UO₂F₂.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Finely grind the synthesized anhydrous UO₂F₂ powder to ensure random orientation of the crystallites. The fine powder is then mounted onto a sample holder. To minimize preferred orientation, the sample can be back-loaded into the holder.

-

Instrument Setup:

-

X-ray Source: A copper X-ray tube (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.

-

Goniometer: A diffractometer equipped with a goniometer to precisely control the angle of the X-ray beam and the detector.

-

Detector: A scintillation counter or a position-sensitive detector to measure the intensity of the diffracted X-rays.

-

-

Data Collection:

-

Angular Range (2θ): Scan a 2θ range typically from 10° to 80°.

-

Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time at each step to obtain good counting statistics.

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the presence of anhydrous UO₂F₂.

-

Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed on the diffraction pattern. This method involves fitting a calculated diffraction pattern (based on a structural model) to the experimental data. The refinement process adjusts structural parameters such as lattice parameters, atomic positions, and site occupancies to minimize the difference between the observed and calculated patterns.

-

Crystal Structure Data

The crystal structure of anhydrous UO₂F₂ has been determined to be trigonal. However, it is important to note that all actual samples exhibit some degree of stacking disorder.[5] The order can be improved with heat treatment.[5]

Table 1: Crystallographic Data for Anhydrous UO₂F₂

| Parameter | Value | Reference |

| Crystal System | Trigonal | [6] |

| Space Group | R-3m (No. 166) | [5][6] |

| Lattice Parameters (a) | 4.192 ± 0.001 Å | [6] |

| Lattice Parameters (c/3) | 5.220 ± 0.003 Å | [6] |

| Formula Units per Cell (Z) | 1 | [5] |

Table 2: Atomic Coordinates for Anhydrous UO₂F₂

| Atom | Wyckoff Position | x | y | z | Reference |

| U | 1a | 0 | 0 | 0 | [5] |

| O | 2c | u | u | u (u = 0.122) | [5] |

| F | 2c | v | v | v (v = 0.294) | [5] |

Table 3: Selected Interatomic Distances and Bond Angles

| Bond | Distance (Å) | Reference |

| U-O | 1.74 ± 0.02 | [6] |

| U-O | 1.91 | [5] |

| U-F | 2.429 ± 0.002 | [6] |

| U-F | 2.50 | [5] |

| Angle | Value (°) | Reference |

| O-U-O | 180 |

The structure consists of layers of uranium atoms, with the uranyl group (UO₂²⁺) axis perpendicular to these planes.[5] Each uranium atom is coordinated to two oxygen atoms and six fluorine atoms.[5] The fluorine atoms are situated slightly above and below the plane of the uranium atoms.[5]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of anhydrous UO₂F₂ using XRD.

Caption: Workflow for the synthesis and XRD analysis of anhydrous UO₂F₂.

References

A Technical Guide to the UV-Vis Spectroscopic Properties of Uranyl Fluoride (UO₂F₂)

Introduction: Uranyl fluoride (B91410) (UO₂F₂), a key compound in the nuclear fuel cycle, is commonly formed from the hydrolysis of uranium hexafluoride (UF₆) upon exposure to moisture[1][2][3]. Its characterization and quantification are crucial for process monitoring, environmental analysis, and nuclear safeguards. UV-Visible (UV-Vis) spectroscopy provides a direct and accessible method for analyzing UO₂F₂, owing to the distinct spectral features of the linear uranyl (UO₂²⁺) cation. This guide offers an in-depth overview of the UV-Vis spectroscopic properties of UO₂F₂, details experimental protocols for its analysis, and illustrates the underlying electronic principles.

UV-Vis Absorption Profile of Uranyl Fluoride

The UV-Vis spectrum of the uranyl ion is characterized by a series of weak, structured absorption bands in the near-UV and visible regions (approximately 330-480 nm) and a much stronger, continuous absorption at shorter wavelengths[4]. This distinctive pattern in the visible region, often referred to as the "uranyl fingerprint," arises from electronic transitions within the UO₂²⁺ moiety and is sensitive to the coordination environment.

Data Presentation:

The quantitative spectroscopic parameters for the uranyl ion, the active species in UO₂F₂, are summarized below.

Table 1: Key Spectroscopic Data for UO₂F₂ in Solution

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Absorption Maximum (λₘₐₓ) | ~420 nm | This represents a prominent peak within the main structured absorption band of the aqueous uranyl ion[5]. |

| Molar Absorptivity (ε) | 8.2 L·mol⁻¹·cm⁻¹ | Measured at the 420 nm absorption maximum[5]. The low value is characteristic of the forbidden nature of these electronic transitions. |

Table 2: Major Absorption Peaks of the Uranyl Ion in Perchlorate (B79767) Media

The complex absorption envelope between 179 nm and 500 nm has been resolved into multiple bands, which can be grouped into several major peaks.

| Major Peak Center | Wavelength Range | Associated Bands |

| 414 nm | 330 - 480 nm | Bands 1-12 |

| 318 nm | - | Bands 13-19 |

| 282 nm | - | Band 20 |

| 271 nm | - | Band 21 |

| 204 nm | - | Band 22 |

| 181 nm | - | Band 23 |

| 164 nm | - | Band 24 |

| Data sourced from studies on uranyl ions in perchlorate media[6]. |

Electronic Transitions in the Uranyl Ion

The absorption of light by the UO₂²⁺ ion in the 330-480 nm range corresponds to the promotion of an electron from bonding orbitals (primarily involving O 2p and U 5f/6d orbitals) to non-bonding U 5f orbitals. These transitions are complex and are believed to arise from the overlapping of several electronic transitions to an excited triplet state[7]. The vibrational fine structure observed in the spectrum is due to the coupling of these electronic transitions with the symmetric stretching mode of the O=U=O bond. The precise energy of these transitions is influenced by spin-orbit interactions and the nature of the ligands (in this case, fluoride ions and water molecules) coordinated to the uranium center in the equatorial plane[8].

Caption: Conceptual electronic transitions in the UO₂²⁺ ion.

Experimental Protocols for UV-Vis Analysis

Direct UV-Vis spectrophotometry is a straightforward method for the quantitative analysis of UO₂F₂ in solution[9]. For higher sensitivity, indirect methods using chromogenic agents may be employed, but this guide focuses on the intrinsic spectroscopic properties of the compound.

3.1. Sample and Standard Preparation

-

Stock Solution: Prepare a concentrated stock solution of UO₂F₂ by accurately weighing the solid compound and dissolving it in a suitable solvent. Deionized water or dilute non-complexing acids (e.g., perchloric acid) are typically used to ensure stability and prevent hydrolysis or polymerization.

-

Solvent Blank: Use the same solvent used for the stock solution as the blank for instrument zeroing.

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the unknown sample.

3.2. Instrumentation

-

A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.

-

Standard 1 cm path length quartz cuvettes are suitable for this wavelength range.

3.3. Measurement Procedure

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 300 nm to 600 nm).

-

Blanking: Fill a cuvette with the solvent blank and place it in both the reference and sample holders to record a baseline spectrum. Alternatively, for a single-beam instrument, measure the blank and subtract it from subsequent sample spectra.

-

Measurement:

-

Rinse the sample cuvette with the first calibration standard, then fill it and place it in the sample holder.

-

Record the absorption spectrum.

-

Repeat this process for all calibration standards, from the least concentrated to the most concentrated.

-

Finally, measure the absorption spectrum of the unknown UO₂F₂ sample.

-

3.4. Data Analysis and Quantification

-

Calibration Curve: From the spectra of the standards, record the absorbance at the chosen analytical wavelength (e.g., 420 nm). Plot a graph of absorbance versus concentration.

-

Linear Regression: Perform a linear regression on the calibration data. The resulting equation (y = mx + c) represents the Beer-Lambert Law for the system, where 'm' is the product of the molar absorptivity and path length. The R² value should be close to 1.0 to indicate good linearity.

-

Concentration Determination: Use the absorbance of the unknown sample and the calibration equation to calculate its concentration.

Caption: Workflow for quantitative UV-Vis analysis of UO₂F₂.

The UV-Vis spectroscopic properties of this compound are defined by the electronic structure of the UO₂²⁺ cation. Its characteristic absorption spectrum in the 330-480 nm range, while having a low molar absorptivity, is highly useful for direct, non-destructive quantification. An understanding of the underlying electronic transitions and adherence to proper experimental protocols enables researchers and scientists to effectively utilize UV-Vis spectroscopy for the analysis of this important uranium compound.

References

Solubility of uranyl fluoride in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of Uranyl Fluoride (B91410) in Aqueous and Organic Solvents

Introduction

Uranyl fluoride (UO₂F₂) is a uranium compound of significant interest in the nuclear fuel cycle, primarily as an intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxides.[1][2] It is formed as a direct product of the reaction between UF₆ and atmospheric moisture.[1][3] Typically appearing as a brilliant orange to yellow crystalline solid, this compound is known for its hygroscopic nature and high reactivity with water.[1][4] Its solubility characteristics are critical for understanding its behavior in industrial processes, its environmental fate in case of accidental releases, and for applications in materials science and nuclear forensics.[2][5] This guide provides a comprehensive overview of the solubility of this compound in various solvents, details its complex aqueous chemistry, and outlines key experimental methodologies.

Solubility of this compound

The solubility of this compound is highly dependent on the solvent system, temperature, and the presence of other coordinating species.

Aqueous Solubility

This compound is exceptionally soluble in water.[4][6][7] Upon dissolution, it can form corrosive hydrogen fluoride and toxic this compound solutions.[6] The compound is hygroscopic, and its color changes from brilliant orange to yellow as it becomes hydrated.[1][4] While qualitatively described as "very soluble," specific quantitative data is available. The solubility shows a slight increase with temperature in the range of 25-100°C.[8]

Table 1: Quantitative Aqueous Solubility of this compound

| Parameter | Value | Conditions |

| Mass Solubility | 64.4 g / 100 g H₂O | 20°C[9] |

| Molar Solubility | > 5 M | Not specified[2] |

| Saturated Solution | 5.130 M | Density: 2.400 g/cm³[8] |

Hydrolysis and Hydration in Aqueous Systems

This compound is the primary hydrolysis product of uranium hexafluoride (UF₆), formed via the reaction: UF₆ + 2H₂O → UO₂F₂ + 4HF.[4][10]

In the presence of water or high humidity, UO₂F₂ readily forms hydrates.[2] One well-characterized hydrate (B1144303) has the formula [(UO₂F₂)(H₂O)]₇·4H₂O.[10] Under conditions of prolonged high humidity, this compound can further react and degrade, losing fluorine to form uranyl hydroxide (B78521) and, subsequently, uranyl peroxide species.[5][10][11]

Caption: this compound formation and subsequent reactions in the presence of water.

Solubility in Organic Solvents

This compound exhibits varied solubility in organic solvents. It is generally soluble in several non-aqueous solvents but can react vigorously with others.

Table 2: Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility / Reactivity |

| Halocarbons | Fluorocarbons, Carbon tetrachloride, Chloroform, Tetrachloroethane | Soluble[6] |

| Halogens | Liquid chlorine, Liquid bromine | Soluble[6] |

| Nitro-compounds | Nitrobenzene | Soluble[6] |

| Alcohols | Ethanol | Soluble[12] |

| Isopropanol | Forms solid phase of UO₂F₂·i-PrOH[13] | |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Vigorous, reactive interaction[6] |

| Benzene | Insoluble[9] | |

| Others | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) | Forms complex solid phases[13] |

Speciation and Complexation in Aqueous Solutions

In aqueous solutions containing fluoride ions, the uranyl ion (UO₂²⁺) undergoes stepwise complexation, forming a series of mononuclear complexes. Spectroscopic studies have identified up to five successive complexes: UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, UO₂F₄²⁻, and UO₂F₅³⁻.[14][15] The formation of these complexes is an endothermic and entropy-driven process, and their stability increases with rising temperature.[15][16]

Caption: Stepwise formation of this compound complexes in aqueous solution.

Experimental Protocols

Synthesis of this compound from Uranium Trioxide

This protocol describes a common laboratory method for preparing UO₂F₂.[4][8]

-

Materials:

-

Uranium trioxide (UO₃) powder

-

Anhydrous hydrogen fluoride (HF) gas

-

High-temperature reaction vessel (e.g., copper or nickel alloy tube furnace)

-

Inert gas (e.g., Argon) for purging

-

-

Procedure:

-

Place a known quantity of UO₃ powder into the reaction vessel.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the UO₃ to a temperature between 350–500°C.[2]

-

Introduce a controlled flow of anhydrous HF gas over the heated UO₃. The reaction is: UO₃ + 2HF → UO₂F₂ + H₂O.[4]

-

Continue the reaction until the conversion is complete, which can be monitored by the cessation of water vapor evolution.

-

Cool the system to room temperature under an inert gas atmosphere.

-

The resulting UO₂F₂ product should be handled in a dry environment due to its hygroscopic nature.

-

Determination of Aqueous Solubility by Equilibration

This protocol outlines a standard method for determining the solubility of a solid in a liquid.[17]

-

Materials:

-

Pure this compound (UO₂F₂) solid

-

High-purity demineralized water

-

Polyethylene (B3416737) bottles

-

Constant-temperature shaker or agitator

-

Filtration apparatus (e.g., syringe filters with low protein binding)

-

Analytical equipment for uranium concentration measurement (e.g., ICP-MS, X-ray absorption)

-

-

Procedure:

-

Add an excess amount of solid UO₂F₂ to a known volume of demineralized water in a polyethylene bottle. The excess solid ensures that saturation is reached.

-

Seal the bottles and place them in a constant-temperature agitator set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 48-72 hours.[17]

-

After equilibration, allow the solid to settle. Carefully extract a sample of the supernatant liquid using a syringe.

-

Immediately filter the liquid through a fine filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

Analyze the clear filtrate to determine the concentration of uranium.

-

The measured uranium concentration represents the solubility of UO₂F₂ at that temperature.

-

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Uranyl_fluoride [bionity.com]

- 2. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | F2O2U | CID 6432077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. This compound SDS | IBILABS.com [ibilabs.com]

- 7. CAS 13536-84-0: this compound | CymitQuimica [cymitquimica.com]

- 8. Properties of this compound - UNT Digital Library [digital.library.unt.edu]

- 9. guidechem.com [guidechem.com]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Solubility and complex formation in the systems this compound-water-organic base [inis.iaea.org]

- 14. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Thermal decomposition kinetics of uranyl fluoride

An In-depth Technical Guide on the Thermal Decomposition Kinetics of Uranyl Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of uranyl fluoride (UO₂F₂), a crucial intermediate in the nuclear fuel cycle. The information presented herein is synthesized from foundational studies and is intended to serve as a valuable resource for professionals working with uranium compounds.

Executive Summary

The thermal decomposition of this compound is a critical process in nuclear material processing. Understanding its kinetics is essential for designing and optimizing high-temperature conversion processes. This document details the primary decomposition pathway, kinetic parameters, and the experimental methodologies used to determine these characteristics. The core reaction involves the conversion of solid this compound into solid uranium oxide (U₃O₈), gaseous uranium hexafluoride (UF₆), and oxygen. The reaction kinetics have been determined to be first-order with respect to this compound.

Decomposition Kinetics and Mechanism

The thermal decomposition of this compound has been primarily studied using thermogravimetric techniques. The key findings from these studies are summarized below.

Primary Decomposition Reaction

In an inert atmosphere, such as dry helium, and at temperatures below 900°C, the primary thermal decomposition of this compound proceeds as follows[1][2][3]:

3 UO₂F₂(s) → ⅔ U₃O₈(s) + UF₆(g) + ⅓ O₂(g)

This reaction highlights the transformation of the solid this compound into a stable uranium oxide, with the concurrent evolution of gaseous uranium hexafluoride and oxygen.

Kinetic Parameters

The rate of decomposition of this compound in a dry helium atmosphere follows first-order kinetics with respect to the mass of this compound.[1][2][3][4] The kinetic data is well-described by the Arrhenius equation.

| Parameter | Value | Units | Conditions |

| Reaction Order | 1 | - | With respect to UO₂F₂ |

| Activation Energy (Ea) | 71,800 | cal/mol | Dry helium atmosphere |

| Pre-exponential Factor (A) | 3.72 x 10¹¹ | min⁻¹ | Dry helium atmosphere |

| Rate Constant (k) | k = 3.72 x 10¹¹ exp(-71,800/RT) | min⁻¹ | R = 1.987 cal/mol·K |

Data sourced from studies conducted between 700°C and 950°C.[1][2][3]

Sublimation

In addition to decomposition, this compound also undergoes sublimation at elevated temperatures. This process occurs in parallel with the decomposition reaction and also follows first-order kinetics.[1][2][3] Sublimation becomes a significant factor at temperatures above 825°C.[1][2][3][4]

Experimental Protocols

The kinetic data for the thermal decomposition of this compound were primarily determined using thermogravimetric analysis (TGA).[1][2][3][4]

Thermogravimetric Analysis (TGA)

A detailed experimental protocol for the thermogravimetric analysis of this compound is as follows:

-

Sample Preparation: A known mass of high-purity, anhydrous this compound is placed in a sample holder, typically made of a material that is inert to the reactants and products at high temperatures (e.g., platinum or nickel).

-

Apparatus: A thermobalance capable of operating at temperatures up to at least 950°C is used. The balance should be sensitive enough to accurately measure the change in mass of the sample over time.

-

Atmosphere Control: A continuous flow of a dry, inert gas, such as helium, is passed over the sample. The gas flow rate is maintained at a constant value, for example, 270 cc (STP)/min, to ensure the efficient removal of gaseous products from the reaction zone.[2][3] The gas should be dried to prevent hydrolysis of the this compound.

-

Temperature Control: The sample is heated to a constant, predetermined temperature within the range of 700°C to 950°C. The temperature of the furnace is precisely controlled throughout the experiment.

-

Data Acquisition: The mass of the sample is recorded as a function of time. The experiment is continued until the sample mass becomes constant, indicating the completion of the reaction.

-

Data Analysis: The rate of mass loss is used to determine the rate of decomposition. For a first-order reaction, a plot of the natural logarithm of the fraction of remaining this compound versus time will yield a straight line, the slope of which is the negative of the rate constant (k).

Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound and the experimental workflow for its kinetic analysis.

Caption: Thermal decomposition and sublimation pathways of this compound.

References

- 1. KINETICS OF THE THERMAL DECOMPOSITION OF this compound. I. PRELIMINARY RESULTS (Technical Report) | OSTI.GOV [osti.gov]

- 2. DECOMPOSITION OF this compound BETWEEN 700 AND 950 C (Journal Article) | OSTI.GOV [osti.gov]

- 3. Decomposition of this compound between 700° and 950°C (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis of Uranyl Fluoride Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of uranyl fluoride (B91410) hydrates (UO₂F₂·nH₂O). Uranyl fluoride is a key intermediate in the nuclear fuel cycle, and understanding its thermal stability and hydration behavior is crucial for safe handling, storage, and processing. This document details the experimental protocols for TGA, presents quantitative data on the thermal decomposition of various this compound hydrates, and visualizes the decomposition pathways and experimental workflows.

Introduction to Thermogravimetric Analysis of this compound Hydrates

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound hydrates, TGA provides valuable insights into their thermal stability, the number of water molecules associated with the this compound molecule, and the temperature ranges at which dehydration occurs. The thermal decomposition of these hydrates typically proceeds through a series of dehydration steps, culminating in the formation of anhydrous this compound (UO₂F₂). Further heating at higher temperatures can lead to the decomposition of anhydrous UO₂F₂, yielding uranium oxides and other fluorine-containing compounds.[1]

Data Presentation: Thermal Decomposition of this compound Hydrates

The thermal decomposition of this compound hydrates involves the sequential loss of water molecules. The precise temperatures and corresponding weight losses depend on the specific hydrate (B1144303) and the experimental conditions, such as heating rate and atmosphere.

Thermogravimetric Data for this compound Sesquihydrate ([(UO₂F₂)(H₂O)]₇·4H₂O or UO₂F₂·1.57H₂O)

The thermal decomposition of this compound sesquihydrate, with a formula of [(UO₂F₂)(H₂O)]₇·4H₂O (which corresponds to approximately UO₂F₂·1.57H₂O), has been studied using TGA.[2] The analysis reveals a multi-step dehydration process.

| Decomposition Step | Temperature Range (°C) | Description | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| 1 | < 65 | Loss of surface-adsorbed water | Variable | ~1-2% |

| 2 | 70 - 90 | Loss of hydrogen-bonded water molecules | ~4.5% (for 4 H₂O per 7 UO₂F₂) | ~4-5% |

| 3 | ~127 | Loss of coordinated water molecules to form anhydrous UO₂F₂ | ~9.5% (total for 11 H₂O per 7 UO₂F₂) | ~9-10% (cumulative) |

Note: Observed weight loss percentages are estimated from the thermogram presented in the cited literature and may vary with experimental conditions.

Thermal Decomposition of Other this compound Hydrates

| Hydrate | Formula | Dehydration Reaction | Theoretical Weight Loss (%) |

| Dihydrate | UO₂F₂·2H₂O | UO₂F₂·2H₂O → UO₂F₂ + 2H₂O | 10.47 |

| Sesquihydrate | UO₂F₂·1.5H₂O | UO₂F₂·1.5H₂O → UO₂F₂ + 1.5H₂O | 8.16 |

Experimental Protocols

Performing TGA on this compound hydrates requires adherence to strict safety protocols due to the radioactive and toxic nature of uranium compounds. The following is a detailed methodology for conducting such experiments.

Safety Precautions

-

Handling: All manipulations of this compound hydrates should be performed in a designated radiological fume hood or glove box to prevent inhalation of airborne particles.[4]

-

Personal Protective Equipment (PPE): A lab coat, safety glasses, and double nitrile gloves are mandatory.[5]

-

Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. All disposable materials that come into contact with the sample are considered radioactive waste and must be disposed of accordingly.[4]

-

Monitoring: Use a survey meter to monitor for contamination of the work area and PPE during and after handling the material.

Sample Preparation

-

Sample Acquisition: Obtain a small, representative sample of the this compound hydrate (typically 5-10 mg).

-

Weighing:

-

Tare a clean TGA crucible (alumina or platinum is recommended) on a microbalance.

-

Inside a fume hood or glovebox, carefully transfer the sample into the tared crucible.

-

Record the initial mass of the sample accurately.

-

TGA Instrumentation and Setup

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Crucible Placement: Carefully place the crucible containing the sample onto the TGA balance mechanism.

-

Atmosphere: Select the desired purge gas (e.g., dry nitrogen, argon, or air). A typical flow rate is 20-50 mL/min to ensure an inert or controlled oxidative environment and to sweep away evolved gases.

-

Temperature Program:

-

Initial Temperature: Start at a temperature below which any thermal events are expected (e.g., 25-30°C).

-

Heating Rate: A controlled linear heating rate is typically used. A common rate is 5-10°C/min. Slower heating rates can provide better resolution of thermal events.

-

Final Temperature: The final temperature should be high enough to ensure complete dehydration. For this compound hydrates, a final temperature of 300-400°C is generally sufficient to observe all dehydration steps.

-

Isothermal Steps: Isothermal holds can be programmed to ensure complete mass loss at specific temperatures.

-

Data Acquisition and Analysis

-

Initiate the Experiment: Start the TGA run according to the defined temperature program. The instrument will record the sample mass as a function of temperature and time.

-

Data Analysis:

-

The resulting data is a TGA curve, which plots the percentage of weight loss versus temperature.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is at a maximum, corresponding to the inflection points on the TGA curve.

-

Determine the onset and end temperatures of each weight loss step.

-

Calculate the percentage of weight loss for each step.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key processes involved in the thermogravimetric analysis of this compound hydrates.

Decomposition Pathway of this compound Hydrates

Caption: Generalized thermal decomposition pathway of this compound hydrates.

Experimental Workflow for TGA

Caption: Experimental workflow for the thermogravimetric analysis of this compound hydrates.

Logical Relationship of TGA Data Interpretation

Caption: Logical relationship for the interpretation of TGA and DTG data.

References

- 1. Decomposition of this compound between 700° and 950°C (Journal Article) | OSTI.GOV [osti.gov]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. osti.gov [osti.gov]

- 4. KINETICS OF THE THERMAL DECOMPOSITION OF this compound. I. PRELIMINARY RESULTS (Technical Report) | OSTI.GOV [osti.gov]

- 5. mt.com [mt.com]

An In-depth Technical Guide to the Differential Scanning Calorimetry of Uranyl Fluoride Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of uranyl fluoride (B91410) (UO₂F₂) and its hydrated forms as characterized by Differential Scanning Calorimetry (DSC) and other thermal analysis techniques. This document synthesizes available thermodynamic data, details experimental protocols, and visualizes key transformation pathways to serve as a core reference for professionals working with this material.

Introduction to Uranyl Fluoride and its Phases

This compound is a key intermediate compound in the nuclear fuel cycle, often formed from the hydrolysis of uranium hexafluoride (UF₆). Its thermal stability and phase behavior are critical for safe handling, storage, and processing. This compound can exist in an anhydrous state (UO₂F₂) and as various hydrates, with the most well-characterized being [(UO₂F₂)(H₂O)]₇·4H₂O. The transition between the hydrated and anhydrous forms is a primary focus of thermal analysis.

Quantitative Data on Phase Transitions

Table 1: Phase Transition Data for this compound Hydrate

| Transition | Compound | Temperature (°C) | Enthalpy of Transition (ΔH) | Technique |

| Dehydration | [(UO₂F₂)(H₂O)]₇·4H₂O to UO₂F₂ | ~125 | Not reported in literature | TGA/Raman Spectroscopy |

Note: The dehydration transition has been confirmed by thermogravimetric analysis and in-situ Raman spectroscopy.[2]

Table 2: Thermal Stability of Anhydrous this compound

| Temperature Range | Observation | Technique | Reference |

| -260.15°C to 144.85°C (13°K to 418°K) | No evidence of a phase transition | Vacuum Calorimetry | NIST (1947)[3] |

Table 3: High-Temperature Decomposition of Anhydrous this compound

| Temperature Range (°C) | Decomposition Reaction | Technique |

| 700 - 950 | 3 UO₂F₂ → ⅔ U₃O₈ + UF₆ + ⅓ O₂ | Thermogravimetric Analysis |

| > 825 | Sublimation of UO₂F₂ | Thermogravimetric Analysis |

Note: The high-temperature decomposition data is derived from thermogravimetric studies, which focus on mass loss as a function of temperature.[4][5]

Experimental Protocols

While specific DSC protocols for this compound are not extensively detailed in the literature, a standard methodology can be constructed based on best practices for air-sensitive and radioactive materials, as well as general DSC operating procedures.

Sample Preparation

-

Environment: Due to the hygroscopic nature of anhydrous this compound and the potential for dehydration of its hydrates, sample preparation should be conducted in a controlled atmosphere, such as a glovebox with an inert gas (e.g., argon or nitrogen) purge.

-

Sample Mass: Accurately weigh 2-6 mg of the this compound sample. Smaller sample sizes generally provide better resolution, while larger samples offer greater sensitivity.

-

Crucible Selection: Use hermetically sealed aluminum or gold-plated stainless steel crucibles to prevent any interaction with the atmosphere and to contain any potential off-gassing. The reference crucible should be of the same type and empty.

DSC Instrument Parameters

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as argon or nitrogen, at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment and to facilitate heat transfer.

-

Temperature Program:

-

Initial Temperature: Start the experiment at a temperature at least 20-30°C below the expected transition temperature to establish a stable baseline. For studying the dehydration of hydrated this compound, a starting temperature of 25-30°C is appropriate.

-

Heating Rate: A typical heating rate is 10°C/min. Slower rates (e.g., 5°C/min) can improve resolution, while faster rates may be used for initial screening.

-

Final Temperature: The final temperature should be set to at least 20-30°C above the completion of the transition to ensure the entire event is captured. For the dehydration of this compound hydrate, a final temperature of 150-200°C would be suitable.

-

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) before running the experiment.

Data Analysis

-

Baseline Correction: A baseline is subtracted from the measured heat flow data to account for any instrumental drift.

-

Peak Integration: The onset temperature of the transition is determined from the intersection of the tangent to the peak's leading edge and the extrapolated baseline. The area under the peak corresponds to the enthalpy of the transition (ΔH).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key phase transitions and a typical experimental workflow for their characterization.

Caption: Reversible dehydration and rehydration of this compound.

References

Unraveling the Electronic Landscape of Uranyl Fluoride: A Quantum Chemical Perspective

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of Uranyl Fluoride's Electronic Structure.

This whitepaper provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the complex electronic structure of uranyl fluoride (B91410) (UO₂F₂). By integrating high-level quantum chemical calculations with experimental data, we offer a detailed understanding of the bonding, spectroscopic properties, and reactivity of this important actinide compound. This guide is intended to serve as a valuable resource for researchers in computational chemistry, nuclear sciences, and materials science.

Introduction

This compound, a key intermediate in the nuclear fuel cycle, presents a fascinating and challenging case for electronic structure theory. The presence of the heavy uranium atom necessitates the inclusion of relativistic effects in theoretical calculations, while the interplay of covalent and ionic bonding within the linear O=U=O moiety and its coordination to fluoride ligands governs its chemical behavior. Understanding these electronic intricacies is crucial for predicting its reactivity, designing novel extraction and separation processes, and ensuring its safe handling and storage. This guide outlines the predominant computational and experimental techniques employed to probe the electronic structure of this compound, presenting key data in a structured format and visualizing complex relationships to facilitate comprehension.

Computational Methodology: A Workflow for Accuracy

The theoretical investigation of this compound's electronic structure demands a robust computational approach that accurately accounts for electron correlation and relativistic effects. Density Functional Theory (DFT) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are the workhorses for such studies.

A typical computational workflow is depicted below:

Caption: A generalized workflow for quantum chemical calculations of this compound's electronic structure.

Key considerations in these calculations include:

-

Relativistic Effects: Due to the high nuclear charge of uranium, relativistic effects significantly influence the electronic structure.[1] These are commonly incorporated through methods like the Zeroth-Order Regular Approximation (ZORA) or by using Relativistic Effective Core Potentials (RECPs) which replace the core electrons of uranium with a potential, simplifying the calculation while retaining accuracy.[2]

-

Basis Sets: The choice of basis set, which describes the atomic orbitals, is critical. For uranium, specialized basis sets that account for relativistic effects, such as the ANO-RCC family, are often employed.[3] For lighter atoms like oxygen and fluorine, Pople-style or Dunning's correlation-consistent basis sets are common.

-

Electron Correlation: DFT functionals, such as B3LYP, are widely used to approximate electron correlation. For more accurate results, wavefunction-based methods like MP2 or Coupled Cluster are necessary, though they are computationally more demanding.[4]

Data Presentation: A Comparative Overview

The synergy between computational and experimental data is essential for validating theoretical models and interpreting experimental observations. The following tables summarize key quantitative data for this compound.

Table 1: Structural Parameters of this compound

| Parameter | Experimental Value | Calculated Value | Method/Reference |

| Bond Lengths (Å) | |||

| U=O | ~1.76 | 1.79 | X-ray Crystallography[5], B3LYP/ECP60MWB[6] |

| U-F | 2.37 - 2.50 | - | X-ray Crystallography[5] |

| Bond Angles (°) | |||

| O=U=O | ~180 | 180 | X-ray Crystallography[7] |

Table 2: Vibrational Frequencies of this compound (cm⁻¹)

| Vibrational Mode | Experimental Value (IR) | Experimental Value (Raman) | Calculated Value | Method/Reference |

| Symmetric U=O Stretch | 860 | 870 | - | IR/Raman Spectroscopy[5] |

| Asymmetric U=O Stretch | 920 | - | - | IR Spectroscopy[5] |

| U-F Stretches | 450-500 | - | - | IR Spectroscopy[5] |

Table 3: Electronic Properties of this compound

| Property | Value | Method/Reference |

| Electronic Transitions (nm) | ||

| Charge-Transfer Band 1 | 320 | UV-Vis Spectroscopy[5] |

| Charge-Transfer Band 2 | 420 | UV-Vis Spectroscopy[5] |

| Atomic Charges (a.u.) | ||

| U (Mulliken) | Varies with basis set | DFT/MP2 |

| O (Mulliken) | Varies with basis set | DFT/MP2 |

| F (Mulliken) | Varies with basis set | DFT/MP2 |

The Electronic Structure of this compound: A Molecular Orbital Perspective

The bonding in the linear O=U=O²⁺ moiety is dominated by the interaction of uranium's 5f and 6d orbitals with the 2p orbitals of the two oxygen atoms. This results in the formation of strong σ and π bonds, leading to the characteristic short U=O bond length.[5] The fluoride ions act as equatorial ligands, primarily interacting with the uranium center through ionic bonds.[5]

The simplified molecular orbital diagram below illustrates the key interactions in the uranyl ion.

Caption: A simplified molecular orbital diagram for the uranyl ion (UO₂²⁺).

Experimental Protocols: A Guide to Characterization

Synthesis of this compound

This compound can be synthesized through several routes, with the gas-phase reaction of uranium oxides with a fluorinating agent being a common laboratory-scale method.[2][8]

Protocol for Fluorination of UO₃ Microspheres: [2]

-

Precursor Preparation: Hydrothermally produced UO₃ microspheres are used as the starting material.

-

Reaction Setup: The UO₃ microspheres are placed in an autoclave reactor with a fluorinating agent, such as silver bifluoride (AgHF₂), which produces HF gas in situ upon thermal decomposition.

-

Reaction Conditions: The autoclave is heated to a temperature of approximately 200°C for 24 to 48 hours. A molar ratio of AgHF₂ to UO₃ greater than 4:1 is maintained.

-

Product Recovery: After the reaction, the autoclave is cooled, and the resulting UO₂F₂ microspheres are collected.

-

Characterization: The product is characterized by Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm the crystal structure and morphology.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of this compound, providing insights into the U=O and U-F bonding environments.[9]

Protocol for Raman Spectroscopy of Solid this compound:

-

Sample Preparation: A small amount of the solid UO₂F₂ sample is placed on a standard microscope slide. For powdered samples, a cover slip can be gently placed on top to create a flatter surface for analysis.[10]

-

Instrument Setup: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm diode laser) is used. The instrument is calibrated using a standard reference material (e.g., silicon).[1][11]

-

Data Acquisition: The laser is focused on the sample. The laser power and exposure time are adjusted to maximize the signal-to-noise ratio without causing sample damage or fluorescence saturation.[12] Spectra are typically collected in the range of 100-1200 cm⁻¹ to observe the key vibrational modes of this compound.[11]

-

Data Analysis: The resulting Raman spectrum is analyzed to identify the characteristic peaks corresponding to the symmetric U=O stretch (around 870 cm⁻¹) and other vibrational modes.[5] The peak positions, intensities, and widths provide information about the local chemical environment.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in this compound.

Protocol for XPS of this compound:

-

Sample Preparation: The solid UO₂F₂ sample is mounted on a sample holder using conductive tape. The sample should be handled in an inert environment if surface contamination is a concern.

-

Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) system (typically <10⁻⁹ Torr). A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.[13] An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution scans are then acquired for the U 4f, O 1s, and F 1s regions to obtain detailed chemical state information.[4]

-

Data Analysis: The binding energies of the core-level peaks are determined and compared to reference data to identify the elemental composition and oxidation states. Small shifts in the binding energies (chemical shifts) can provide insights into the bonding environment. The U 4f spectrum is particularly useful for confirming the U(VI) oxidation state.

Conclusion

The electronic structure of this compound is a complex interplay of relativistic effects and intricate bonding interactions. This guide has provided a comprehensive overview of the state-of-the-art computational and experimental techniques used to unravel these complexities. By combining robust theoretical calculations with precise experimental measurements, a detailed and accurate picture of the electronic landscape of this compound can be achieved. The methodologies and data presented herein serve as a foundational resource for researchers seeking to further explore the rich chemistry of actinide compounds.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A step-by-step guide to perform x-ray photoelectron spectroscopy [ouci.dntb.gov.ua]

- 5. webqc.org [webqc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.1. Population Analysis — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 8. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. youtube.com [youtube.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

An In-depth Technical Guide to the Molecular Modeling of Uranyl Fluoride and its Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The uranyl ion (UO₂²⁺), the most common aqueous species of uranium, exhibits complex coordination chemistry that is of paramount importance in the nuclear fuel cycle, environmental remediation, and the design of therapeutic agents. Uranyl fluoride (B91410) (UO₂F₂), a key intermediate in uranium processing, and its subsequent complexes are of significant interest due to their prevalence and reactivity.[1][2][3][4] Computational molecular modeling provides an indispensable toolkit for elucidating the geometric structures, electronic properties, and vibrational signatures of these actinide compounds, offering insights that can be challenging to obtain through experimental means alone.[5]

This guide provides a comprehensive overview of the current methodologies used in the molecular modeling of uranyl fluoride and its complexes. It details the theoretical frameworks, experimental validation techniques, and presents key structural and spectroscopic data. The aim is to furnish researchers with a foundational understanding and practical workflows for the computational investigation of these complex systems.

Theoretical and Computational Methodologies

The accurate modeling of actinide complexes like this compound requires methods that can adequately describe relativistic effects, electron correlation, and the intricate bonding involving 5f and 6d orbitals.[5][6]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for modeling actinide molecular compounds, balancing computational cost with accuracy.[6][7]

-

Functionals: Hybrid functionals such as B3LYP and PBE0, as well as generalized gradient approximation (GGA) functionals like BLYP, are commonly employed.[6][8] For open-shell 5f systems, the DFT+U approach can be used to better capture electron correlation by adding an on-site Coulomb interaction parameter (U).[7][9]

-

Relativistic Effects: Due to the high atomic number of uranium, relativistic effects are critical. These are typically included through Relativistic Effective Core Potentials (RECPs), which replace the core electrons with a potential, or through approximations like the Zeroth-Order Regular Approximation (ZORA).[7] The ECP60MWB RECP is a common choice for uranium.[6]

-

Basis Sets: For the valence electrons of uranium and for lighter atoms like oxygen, fluorine, and hydrogen, Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are frequently used.[6]

-

Solvation Models: To simulate complexes in aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are often applied.[8][10][11] For higher accuracy, particularly when hydrogen bonding is crucial, explicit solvent molecules can be included in the first or second coordination spheres.[10][11]

Wavefunction-Based Methods

While more computationally demanding, high-level ab initio methods provide benchmark data for calibrating DFT results.

-

Møller–Plesset Perturbation Theory (MP2): This method offers a good compromise for including electron correlation and has been shown to provide accurate geometrical parameters for this compound complexes.[10][11]

-

Coupled Cluster (CC) and CASPT2: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Complete Active Space Second-order Perturbation Theory (CASPT2) are used for highly accurate calculations of electronic structure and spectra, especially for smaller systems.[8]

Molecular Dynamics (MD)

To study the dynamic behavior of these complexes in solution, ab initio molecular dynamics, such as Car-Parrinello Molecular Dynamics (CPMD), can be employed.[5][8] These simulations explicitly account for temperature and solvation effects, providing valuable insights into reaction free energies and ligand exchange processes.[8]

Experimental Validation Techniques

Computational models are validated by comparing calculated properties with experimental data. Key experimental techniques include:

X-ray and Neutron Diffraction

X-ray crystallography and powder X-ray diffraction (PXRD) are the primary methods for determining the solid-state structures of this compound and its complexes.[1][2][12] These techniques provide precise atomic coordinates, bond lengths, and angles. Neutron diffraction is complementary, offering superior sensitivity for locating light atoms like hydrogen in hydrated structures.[13][14]

X-ray Absorption Fine Structure (XAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local coordination environment (coordination numbers, bond distances) of uranium in both crystalline and aqueous states.[15][16][17][18] It is particularly valuable for studying solution-phase complexes where single crystals cannot be grown.[15]

Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of molecules. The symmetric stretching frequency of the O=U=O unit is particularly sensitive to the equatorial coordination environment and serves as an excellent benchmark for theoretical calculations.[2][9]

Visualizations: Workflows and Conceptual Models

// Connections Start -> Build; Build -> Method [lhead=cluster_calc]; Method -> Opt; Opt -> Freq; Opt -> Geom; Freq -> Vib; Freq -> Thermo; Geom -> ExpData [dir=back, style=dashed, label="Compare"]; Vib -> ExpData [dir=back, style=dashed, label="Compare"];

} caption: "Computational modeling workflow for uranyl complexes."

Molecular Structure and Properties

Anhydrous and Hydrated this compound

In the solid state, anhydrous UO₂F₂ features uranyl (UO₂²⁺) centers coordinated by six fluoride ligands in a distorted octahedral geometry.[1] The linear O=U=O moiety is characteristic, with typical U=O bond lengths around 1.76 Å and U-F distances ranging from 2.37 to 2.50 Å.[1]

This compound is highly hygroscopic and readily forms hydrates.[1][2][3] A well-characterized hydrate (B1144303) has the formula [(UO₂F₂)(H₂O)]₇·4H₂O, where the uranium center adopts a pentagonal bipyramidal coordination.[2] In this structure, the equatorial plane consists of four fluoride ligands and one water molecule.[2] The transition between anhydrous and hydrated forms is reversible and temperature-dependent, occurring around 125 °C.[2][9]

Aqueous this compound Complexes

In aqueous solution, fluoride ions progressively displace water molecules from the equatorial plane of the hydrated uranyl ion, [UO₂(H₂O)₅]²⁺, to form a series of complexes: [UO₂(H₂O)₅₋ₙFₙ]²⁻ⁿ (where n = 1-5).[8][10] Raman spectroscopy has been instrumental in identifying five successive complexes, from UO₂F⁺ to UO₂F₅³⁻.[10][19] Computational studies using DFT and MD simulations have successfully reproduced the binding energies and stability of these aqueous species.[8]

Data Presentation: Structural and Spectroscopic Parameters

The following tables summarize key quantitative data from experimental and computational studies, providing a basis for comparison and validation.

Table 1: Structural Parameters of this compound Species

| Compound/Complex | Method | U=Oyl (Å) | U-Feq (Å) | U-Oeq (H₂O) (Å) | Coordination Geometry |

| Anhydrous UO₂F₂ | X-ray Diffraction | ~1.76 | 2.37 - 2.50 | - | Distorted Octahedral[1] |

| [(UO₂F₂)(H₂O)]₇·4H₂O | X-ray Diffraction | - | - | - | Pentagonal Bipyramidal[2] |

| [UO₂(H₂O)₄F]⁺ | DFT (BLYP, PCM) | 1.77 | 2.22 | 2.49 - 2.51 | Pentagonal Bipyramidal[8] |

| [UO₂F₄(H₂O)]²⁻ | DFT (BLYP, PCM) | 1.82 | 2.33 - 2.36 | 2.59 | Pentagonal Bipyramidal[8] |

Table 2: Vibrational Frequencies (ν₁) of the Uranyl Symmetric Stretch (cm⁻¹)

| Species | Experimental (Raman) | Calculated (Method) |

| Anhydrous UO₂F₂ | 915[2] | 917 (DFPT+U)[9] |

| Hydrated UO₂F₂ | 868[2][9] | - |

| [UO₂(H₂O)₅]²⁺ | 870[11] | 878 (MP2/COSMO)[11] |

| UO₂F⁺ | ~860 | - |

| UO₂F₂(aq) | ~850 | - |

| UO₂F₃⁻ | ~839 | - |

| UO₂F₄²⁻ | ~828 | - |

| UO₂F₅³⁻ | ~818[19] | 799 (MP2/COSMO)[11] |

Note: The experimental Raman frequencies for aqueous complexes show a stepwise decrease of about 10.5 cm⁻¹ for each added fluoride ligand.[19]

Detailed Methodologies

Protocol for DFT Geometry Optimization and Frequency Calculation

-

Structure Preparation: An initial guess for the molecular geometry of the this compound complex (e.g., UO₂F₂ with three equatorial water molecules) is generated using a molecular builder or from a crystallographic database.

-

Input File Generation: An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created. Key specifications include:

-

Method: B3LYP for the DFT functional.

-

Basis Set: SDD or a similar RECP for Uranium; 6-311+G(d,p) for O, F, H.

-

Charge and Multiplicity: Specify the total charge of the complex and a singlet multiplicity for U(VI).

-

Solvation: SCRF=(PCM, Solvent=Water) to apply the Polarizable Continuum Model for aqueous simulation.

-

Calculation Type: Opt Freq to perform a geometry optimization followed by a vibrational frequency calculation.

-

-

Execution: The calculation is submitted to a high-performance computing resource.

-

Analysis:

-

Optimization Convergence: Verify that the optimization has converged by checking for the absence of imaginary frequencies (for a minimum energy structure) and that residual forces are negligible.

-

Geometric Parameters: Extract bond lengths and angles from the optimized output structure.

-

Vibrational Frequencies: Analyze the calculated frequencies. Compare the symmetric UO₂²⁺ stretching mode (identifiable by its high intensity in calculated Raman spectra and the atomic displacements) with experimental Raman data.[2][9] A scaling factor may be applied to the calculated frequencies to improve agreement with experiment.

-

Protocol for EXAFS Data Analysis

-

Data Collection: U L₃-edge EXAFS spectra are collected at a synchrotron facility for the sample of interest (e.g., this compound dissolved in an aqueous solution).[20]

-

Data Reduction: The raw data is processed to isolate the EXAFS oscillations (χ(k)). This involves background subtraction and normalization.

-

Fourier Transform: The k-weighted χ(k) data is Fourier transformed to generate a pseudo-radial distribution function (RDF), which shows peaks corresponding to different coordination shells around the central uranium atom.

-

Shell Fitting:

-

Theoretical Standards: Theoretical scattering paths are calculated using software like FEFF, based on a structural model of the expected complex (e.g., a U atom surrounded by axial oxygens, equatorial fluorines, and water oxygens).[20]

-

Least-Squares Fitting: The experimental data is fit by adjusting structural parameters in the theoretical model, such as coordination number (N), interatomic distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.[18]

-

Validation: The quality of the fit is assessed to determine the most probable local coordination environment of the uranyl ion in the sample.

-

Conclusion

The molecular modeling of this compound and its complexes is a mature field that leverages a synergistic relationship between computational theory and experimental validation. DFT calculations, when appropriately benchmarked, provide reliable predictions of geometries, stabilities, and vibrational spectra. The combination of these computational protocols with experimental techniques like X-ray diffraction, EXAFS, and Raman spectroscopy allows for a detailed and robust characterization of these important actinide systems. The workflows and data presented in this guide offer a solid foundation for researchers engaging in the study of uranyl coordination chemistry.

References

- 1. webqc.org [webqc.org]

- 2. osti.gov [osti.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simulating Dynamic Actinide Systems: Perspective on Methodologies | LANL [lanl.gov]

- 6. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes [mdpi.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. CHEMICAL AND X-RAY CRYSTALLOGRAPHIC STUDIES ON this compound (Technical Report) | OSTI.GOV [osti.gov]

- 13. The structures of fluoride II - the structure of this compound [apo.ansto.gov.au]

- 14. trace.tennessee.edu [trace.tennessee.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of uranyl surface complexes on ferrihydrite: Advanced EXAFS data analysis and CD-MUSIC modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. minsocam.org [minsocam.org]

- 19. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]

- 20. hzdr.de [hzdr.de]

An In-depth Technical Guide to the Characterization of Uranyl Fluoride Nanoparticles

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uranyl fluoride (B91410) (UO₂F₂), a key intermediate compound in the nuclear fuel cycle, is primarily formed from the hydrolysis of uranium hexafluoride (UF₆).[1][2][3] The characterization of UO₂F₂ at the nanoscale is of paramount importance for applications ranging from nuclear safeguards and forensics to environmental transport modeling.[1][2][4] Understanding the physicochemical properties of these nanoparticles, including their size, morphology, crystal structure, and chemical stability, is critical for predicting their behavior and potential impact. This guide provides a comprehensive overview of the synthesis and detailed characterization of uranyl fluoride nanoparticles, presenting quantitative data, in-depth experimental protocols, and visual workflows to aid researchers in this field.

Synthesis of this compound Nanoparticles

The morphology and size of this compound nanoparticles are heavily influenced by the synthesis method. The two primary routes for producing UO₂F₂ particulates are gas-phase hydrolysis of UF₆ and solid-gas fluorination of uranium oxides.

2.1 Gas-Phase Hydrolysis of Uranium Hexafluoride (UF₆)

This is the most common formation pathway, occurring when UF₆ gas reacts with atmospheric moisture.[1][2] The overall reaction is:

UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g)[2][5]

The properties of the resulting nanoparticles are highly dependent on reaction conditions such as the molar ratio of water to UF₆, temperature, and residence time in the reactor.[5][6] For instance, an increase in water concentration leads to the production of a higher amount and larger size of UO₂F₂ aerosol particles.[6] Under low-humidity conditions, primary particle sizes can be as small as 3 to 5 nm.[1][2]

2.2 Solid-Gas Fluorination of Uranium Oxides

This method offers greater control over the morphology of the final product by using uranium oxide microstructures as templates.[7][8] Uranium oxides like UO₃ or U₃O₈ are fluorinated using agents such as silver bifluoride (SBF) or ammonium (B1175870) bifluoride (ABF), which produce HF gas in situ upon thermal decomposition.[4][7][9] This technique has been successfully used to create UO₂F₂ microspheres, microrods, and microplates that retain the shape of the oxide precursor.[7][8]

Data Presentation: Synthesis and Properties

Quantitative data from various characterization studies are summarized below to facilitate comparison.

Table 1: Summary of this compound Particle Synthesis and Characteristics

| Synthesis Method | Precursor(s) | Fluorinating Agent | Temperature (°C) | Resulting Particle Type | Average Size | Reference(s) |

| Gas-Phase Hydrolysis | UF₆, H₂O | - | Ambient | Primary Nanoparticles | 3.6 ± 0.4 nm | [6] |

| Gas-Phase Hydrolysis | UF₆, H₂O (low humidity) | - | Ambient | Nanoparticles | < 4 nm | [1][2] |

| Gas-Phase Hydrolysis | UF₆, H₂O (high humidity) | - | Ambient | Nanoparticles | 5 - 10 nm (up to 20 nm) | [1][2] |

| Solid-Gas Fluorination | UO₃ microspheres (<4 µm) | AgHF₂ (SBF) | 200 | Microspheres | 1 - 2 µm | [4][9] |

| Solid-Gas Fluorination | U₃O₈ microspheres | AgHF₂ (SBF) | 250 | Microspheres | 2.7 µm | [7][8] |

| Solid-Gas Fluorination | U₃O₈ microrods | AgHF₂ (SBF) | 250 | Microrods | 3 - 20 µm (length) | [7] |

| Solid-Gas Fluorination | U₃O₈ microplates | AgHF₂ (SBF) | 250 | Microplates | 1 - 7.5 µm (width) | [7] |

| Solid-Gas Fluorination | U₃O₈ microspheres | NH₄HF₂ (ABF) | 300 | Agglomerated Microspheres | 2 - 3.5 µm | [7] |

Table 2: Key Spectroscopic and Diffraction Data for this compound

| Analytical Technique | Feature | Wavenumber / 2θ Angle | Assignment / Interpretation | Reference(s) |

| FTIR Spectroscopy | Strong absorption band | 940 cm⁻¹ | U-O stretching of UO₂F₂ | [10] |

| FTIR Spectroscopy | Intermediate bands | 868 cm⁻¹, 857 cm⁻¹ | UOF₄ intermediate species | [10] |

| Raman Spectroscopy | Uranyl symmetric stretch | 915 cm⁻¹ | Anhydrous UO₂F₂ | [3] |

| Raman Spectroscopy | Uranyl symmetric stretch | 868 cm⁻¹ | Hydrated UO₂F₂ | [3] |

| Powder X-ray Diffraction | - | - | Used to confirm crystalline phases of UO₂F₂ and precursors like α-U₃O₈ and UO₂. | [7][11] |

Visualization of Workflows and Pathways

Diagrams generated using Graphviz DOT language provide a clear visual representation of experimental processes and chemical reactions.

Caption: General experimental workflow for the characterization of UO₂F₂ nanoparticles.

Caption: Simplified reaction pathway for the hydrolysis of UF₆ to form UO₂F₂.

Experimental Protocols

Detailed methodologies for key synthesis and characterization techniques are provided below.

5.1 Protocol 1: Synthesis of UO₂F₂ Microspheres via Solid-Gas Fluorination [4][9]

-

Objective: To synthesize UO₂F₂ microspheres from UO₃ microspheres using a solid-gas reaction with in situ generated hydrogen fluoride.

-

Materials:

-

Uranium trioxide (UO₃) microspheres (hydrothermally prepared, <4 µm diameter)

-

Silver bifluoride (AgHF₂)

-

Parr model 4749 general-purpose acid digestion vessel (autoclave) with a Teflon liner

-

Smaller Teflon vial that fits inside the autoclave liner

-

-

Procedure:

-

Place the UO₃ microspheres inside the smaller Teflon vial.

-

Place the silver bifluoride in the bottom of the larger Teflon liner of the autoclave.

-